molecular formula C22H28N2O3 B11393526 4-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

4-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11393526
M. Wt: 368.5 g/mol
InChI Key: AXUCLOBBWBGBDC-UHFFFAOYSA-N
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Description

4-Ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of ethoxy, methoxyphenyl, and pyrrolidinyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethanamine. This can be achieved through the reaction of 4-methoxyphenylacetonitrile with pyrrolidine under basic conditions.

    Coupling Reaction: The intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-ethoxy-N-[2-(4-formylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.

    Reduction: Formation of 4-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can be studied for its potential pharmacological properties. It may interact with specific biological targets, making it a candidate for drug development.

Medicine

This compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain biological pathways, making it a potential lead compound in medicinal chemistry.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The ethoxy and methoxy groups could play a role in binding to the target, while the pyrrolidinyl group may influence the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but lacks the ethoxy group.

    4-Ethoxy-N-[2-(4-hydroxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

4-Ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the combination of ethoxy and methoxy groups, which may confer distinct chemical and biological properties. This combination can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C22H28N2O3/c1-3-27-20-12-8-18(9-13-20)22(25)23-16-21(24-14-4-5-15-24)17-6-10-19(26-2)11-7-17/h6-13,21H,3-5,14-16H2,1-2H3,(H,23,25)

InChI Key

AXUCLOBBWBGBDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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